molecular formula C14H14BrClO5 B6264077 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate CAS No. 1550537-55-7

1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

Cat. No.: B6264077
CAS No.: 1550537-55-7
M. Wt: 377.6
InChI Key:
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Description

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is an organic compound with the molecular formula C14H14BrClO5 It is a derivative of propanedioate, featuring a benzoyl group substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate benzoyl halides. One common method includes the reaction of diethyl malonate with 3-bromo-4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed for hydrolysis.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Hydrolysis Products: Diethyl malonate and the corresponding carboxylic acids.

    Reduction Products: Alcohol derivatives of the benzoyl group.

Scientific Research Applications

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways.

Comparison with Similar Compounds

    Diethyl 2-bromomalonate: Similar in structure but lacks the benzoyl group.

    Diethyl 2-chloromalonate: Similar but with a chlorine atom instead of bromine.

    Diethyl malonate: The parent compound without any halogen or benzoyl substitution.

Uniqueness: 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is unique due to the presence of both bromine and chlorine atoms on the benzoyl group, which can significantly influence its reactivity and interaction with other molecules. This dual substitution provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

1550537-55-7

Molecular Formula

C14H14BrClO5

Molecular Weight

377.6

Purity

95

Origin of Product

United States

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